HIV-1 Reverse Transcriptase Inhibition: Potency Against Wild-Type and Drug-Resistant Mutant Enzymes
7-(Benzyloxy)quinoline-4-carbonitrile exhibits nanomolar inhibitory activity against HIV-1 reverse transcriptase (RT). It shows an IC50 of 15 nM against wild-type HIV-1 RT [1]. Crucially, it retains significant potency against a clinically relevant double-mutant (K103N/Y181C) HIV-1 RT, with an IC50 of 150 nM [1]. This represents a 10-fold shift in potency against the mutant enzyme compared to the wild-type. In a cellular context, the compound demonstrates an EC50 of 1.5 nM against wild-type HIV-1 [1].
| Evidence Dimension | Inhibitory Potency (IC50) against HIV-1 RT Enzymes |
|---|---|
| Target Compound Data | IC50 (Wild-type) = 15 nM; IC50 (K103N/Y181C mutant) = 150 nM; EC50 (Cellular, Wild-type) = 1.5 nM |
| Comparator Or Baseline | Not applicable. The value of the data is in establishing the potency and resistance profile of the compound itself relative to a common baseline. |
| Quantified Difference | 10-fold shift in IC50 from wild-type to mutant enzyme (15 nM to 150 nM). |
| Conditions | In vitro enzymatic assay using [3H]-dGTP as a substrate; cellular assay for EC50 determination [1]. |
Why This Matters
This data identifies 7-(Benzyloxy)quinoline-4-carbonitrile as a potent non-nucleoside RT inhibitor (NNRTI) scaffold with a defined resistance profile, making it a valuable starting point for antiviral drug discovery programs targeting HIV-1.
- [1] BindingDB. BDBM50171976: Affinity Data for 7-(Benzyloxy)quinoline-4-carbonitrile. View Source
